molecular formula C21H20N4O4 B4333431 4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol

4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol

Cat. No.: B4333431
M. Wt: 392.4 g/mol
InChI Key: XGTKFXJCCXORKM-UHFFFAOYSA-N
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Description

4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol typically involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method is the copper-catalyzed azide-alkyne cycloaddition, which is used to form the imidazo[1,2-a]pyrazine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt microbial cell walls, and interfere with DNA replication in viruses. The exact pathways and targets are still under investigation, but it is known to upregulate pro-apoptotic proteins and downregulate pro-survival proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol is unique due to its imidazo[1,2-a]pyrazine core, which imparts a wide range of biological activities not commonly found in other similar compounds

Properties

IUPAC Name

4-[3-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-27-16-7-5-14(11-18(16)29-3)23-21-20(24-19-12-22-8-9-25(19)21)13-4-6-15(26)17(10-13)28-2/h4-12,23,26H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTKFXJCCXORKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC(=C(C=C4)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol
Reactant of Route 2
4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol
Reactant of Route 3
4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol
Reactant of Route 4
4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol
Reactant of Route 5
4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol
Reactant of Route 6
4-{3-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol

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